1-(6-Chloro-4-pyrimidinyl)azepane
Description
Contextual Significance within Heterocyclic Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are of paramount importance in chemistry. reachemchemicals.com They form the structural basis for a vast number of natural products, including alkaloids, vitamins, and hormones, as well as a majority of synthetic pharmaceuticals. mdpi.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic motif, highlighting their central role in drug design and discovery. nih.gov
The significance of heterocycles like 1-(6-chloro-4-pyrimidinyl)azepane lies in their ability to introduce specific physicochemical properties to a molecule, such as solubility, lipophilicity, and hydrogen bonding capacity. nih.gov These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The pyrimidine (B1678525) core, in particular, is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds, including the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. mdpi.comnewworldencyclopedia.orgtaylorandfrancis.comwikipedia.org The azepane ring, a seven-membered nitrogen-containing heterocycle, is also a key structural component in various pharmaceutical agents. wikipedia.org The fusion of these two important heterocyclic systems in this compound creates a novel scaffold with potential for diverse chemical exploration and application.
Structural Features and Nomenclature Considerations
The systematic name, this compound, precisely describes the molecular architecture of the compound. It indicates the presence of an azepane ring attached via its nitrogen atom (position 1) to the 4-position of a pyrimidine ring. Furthermore, a chlorine atom is substituted at the 6-position of this pyrimidine ring.
The core components of this molecule are:
Pyrimidine: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. vedantu.commicrobenotes.com This diazine is a fundamental building block in many biological systems and synthetic compounds. wikipedia.org
Azepane: A saturated seven-membered ring containing one nitrogen atom, also known as hexamethyleneimine. wikipedia.orgcas.orgchemsrc.com This non-aromatic, cyclic amine provides conformational flexibility to the molecule. copbela.org
Chloro group: A halogen substituent that can significantly influence the reactivity of the pyrimidine ring, particularly in nucleophilic substitution reactions.
Below is a table summarizing the key properties of the parent heterocyclic systems.
| Property | Pyrimidine | Azepane |
| Molecular Formula | C4H4N2 | C6H13N |
| Molar Mass | 80.088 g/mol | 99.177 g/mol |
| Appearance | - | Colorless liquid |
| Boiling Point | 123-124 °C | 138 °C |
| Melting Point | 20-22 °C | -37 °C |
| Nature | Aromatic | Non-aromatic, cyclic amine |
Data sourced from multiple references. wikipedia.orgwikipedia.orgcas.org
The combination of the electron-deficient, aromatic pyrimidine ring with the non-planar, electron-rich azepane ring results in a molecule with distinct electronic and steric properties that are a subject of academic interest.
Scope and Objectives of Academic Inquiry on the Compound
Academic research into this compound and related structures is driven by several key objectives. A primary focus is its utility as a chemical intermediate. The chlorine atom on the pyrimidine ring serves as a reactive handle, allowing for the introduction of various other functional groups through nucleophilic substitution reactions. This versatility makes the compound a valuable building block for the synthesis of more complex molecules with potentially interesting biological activities.
The exploration of new synthetic methodologies is another significant area of research. rsc.org Developing efficient and scalable routes to synthesize this compound and its derivatives is crucial for making these compounds readily available for further investigation.
Furthermore, the structure of this compound provides a scaffold for structure-activity relationship (SAR) studies. By systematically modifying the azepane and pyrimidine moieties, researchers can investigate how structural changes impact the compound's properties and interactions with biological targets. This line of inquiry is fundamental to the process of rational drug design and the discovery of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-7-10(13-8-12-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPNPJIAXIADEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 6 Chloro 4 Pyrimidinyl Azepane and Its Precursors
Retrosynthetic Analysis of 1-(6-Chloro-4-pyrimidinyl)azepane
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection occurs at the C-N bond between the pyrimidine (B1678525) ring and the azepane moiety. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction.
This retrosynthetic step identifies two key precursors: a suitably activated pyrimidine derivative and azepane. The most logical pyrimidine precursor is 4,6-dichloropyrimidine (B16783), a symmetrical molecule where both chlorine atoms are potential leaving groups for nucleophilic substitution. mdpi.com Azepane, the seven-membered nitrogen heterocycle, is the other essential building block.
Further disconnection of the azepane ring itself is also a consideration in a more extended retrosynthetic analysis, although for the direct synthesis of the target molecule, azepane is often used as a readily available starting material.
Classical Synthetic Routes to this compound
The most direct and widely employed method for synthesizing this compound is through the reaction of a dihalopyrimidine with azepane.
Nucleophilic Aromatic Substitution Approaches on the Pyrimidine Core
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens. The reaction between 4,6-dichloropyrimidine and azepane is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. mdpi.commdpi.com In this reaction, the nitrogen atom of the azepane ring acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom on the pyrimidine ring.
The regioselectivity of this reaction is a critical aspect. In symmetrically substituted pyrimidines like 4,6-dichloropyrimidine, the initial substitution can occur at either the C4 or C6 position. mdpi.com However, due to the symmetry, this leads to the same monosubstituted product. Controlling the reaction to favor monosubstitution over disubstitution is achieved by carefully managing the stoichiometry of the reactants, typically by using a controlled amount of azepane. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
The reactivity of dichloropyrimidines in SNAr reactions can be influenced by the presence of other substituents on the ring. wuxiapptec.com While 4,6-dichloropyrimidine offers a straightforward case, the principles of SNAr are fundamental to this synthetic approach. The general preference for substitution at the 4-position in many pyrimidine systems is well-documented. stackexchange.com
Ring-Closing Reactions for Azepane Moiety Formation
While the direct use of azepane is common, the synthesis of the azepane ring itself is a significant area of research. The construction of seven-membered rings like azepane can be challenging due to unfavorable entropic factors. rsc.org However, various strategies have been developed to overcome these hurdles. These methods are generally not employed for the direct synthesis of this compound but are crucial for the synthesis of the azepane precursor itself or for creating more complex azepane derivatives. nih.govnih.gov
Some of the established methods for azepane ring formation include:
Intramolecular cyclization: This involves the formation of a bond between two atoms within the same molecule to close the ring. For instance, intramolecular reductive amination can be used to form the azepane ring. acs.orgnih.gov
Ring expansion reactions: These methods involve expanding a smaller, more easily formed ring, such as a piperidine (B6355638) or pyrrolidine, into an azepane. nih.gov
Dearomative ring expansion: A novel strategy involves the photochemical dearomative ring expansion of nitroarenes to form azepane structures. nih.gov
Catalyst Systems in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. While the direct SNAr reaction for this compound synthesis may not always require a catalyst, related and more complex syntheses involving the pyrimidine or azepane moieties often rely on catalytic systems.
Transition Metal Catalysis for Coupling Reactions
Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki reaction, is a powerful tool for forming C-C bonds with pyrimidine rings. researchgate.net Although not directly used to form the C-N bond in the target molecule, these methods are invaluable for creating substituted pyrimidine precursors. For example, a Suzuki coupling could be used to introduce an aryl group at one of the chloro-positions of 4,6-dichloropyrimidine before the SNAr reaction with azepane. researchgate.net
Copper-catalyzed reactions are also prominent in the synthesis of nitrogen-containing heterocycles. beilstein-journals.orgus.es For instance, copper(I)-catalyzed tandem amination/cyclization reactions have been developed for the synthesis of functionalized azepines. nih.gov
| Catalyst System | Reaction Type | Application in Synthesis |
| Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Suzuki Cross-Coupling | Synthesis of aryl-substituted pyrimidine precursors researchgate.net |
| Copper(I) salts (e.g., Cu(MeCN)₄PF₆) | Tandem Amination/Cyclization | Synthesis of functionalized azepane derivatives nih.gov |
Organocatalysis in Azepane Ring Construction
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. rsc.org In the context of azepane synthesis, organocatalysts can be employed to control the stereochemistry of the newly formed chiral centers. For example, enantioselective organocatalyzed domino reactions have been reported for the synthesis of azepane moieties. rsc.org These methods often involve intricate cascade reactions that build the seven-membered ring with high stereocontrol. While not directly applied to the synthesis of the achiral this compound, this technology is crucial for the preparation of chiral azepane derivatives.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce the environmental impact of the chemical processes involved. Key areas of focus include the use of safer solvents, reduction of waste, and energy-efficient reaction conditions.
For the nucleophilic aromatic substitution step, traditional polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often employed. However, these solvents have been identified as having significant toxicity and environmental concerns. researchgate.net Greener alternatives are being explored for SNAr reactions. For instance, polyethylene (B3416737) glycol (PEG-400) has been demonstrated as a biodegradable, non-toxic, and non-volatile solvent for nucleophilic aromatic substitution on nitrogen-containing heterocycles, leading to excellent yields in short reaction times. nih.gov Another promising green solvent is Cyrene™, which has shown to be a viable substitute for conventional polar aprotic solvents in SNAr reactions of nicotinic esters. researchgate.net The high water solubility of Cyrene™ can simplify product purification through precipitation by adding water. researchgate.net The use of such green solvents can significantly improve the environmental profile of the synthesis of this compound.
In the synthesis of the 4,6-dichloropyrimidine precursor, traditional methods often involve phosphorus oxychloride, a hazardous reagent. researchgate.net A greener alternative involves the use of thionyl chloride in the presence of a catalyst in a solvent like dichloroethane. mdpi.com Furthermore, process optimization to reduce the number of steps and the amount of waste generated is a key aspect of green chemistry. A patent for the preparation of 4-amino-6-alkoxyl pyrimidine compounds highlights a method that is described as green and environmentally friendly, with a high yield and low impurity content, making it suitable for industrial production. researchgate.net Such principles could be adapted for the synthesis of the target compound.
The table below summarizes some green solvents that could be considered for the synthesis.
| Green Solvent | Properties and Advantages |
| Polyethylene Glycol (PEG-400) | Biodegradable, non-toxic, non-volatile, soluble in water and many organic solvents. nih.gov |
| Cyrene™ | Bio-based, biodegradable, high polarity, suitable replacement for NMP, DMF, and DMSO. researchgate.net |
| Water | Non-toxic, non-flammable, inexpensive. Can be used in combination with phase-transfer catalysts. mdpi.com |
Mechanistic Investigations of Key Synthetic Transformations
The core reaction in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with azepane. The mechanism of SNAr reactions on pyrimidine rings has been a subject of considerable study.
The regioselectivity of the substitution is a critical aspect. For 4,6-dichloropyrimidine, which is a symmetrical molecule, the initial substitution can occur at either the C4 or C6 position. However, with a secondary amine like azepane, the reaction is expected to be regioselective, yielding the mono-substituted product, this compound. This is because the introduction of the first amino group deactivates the ring towards further substitution. Studies on the reaction of 2,4-dichloropyrimidine (B19661) derivatives with various amines have shown that substitution generally occurs preferentially at the C4 position. nih.gov
The SNAr mechanism can proceed through two main pathways: a classical two-step mechanism involving a Meisenheimer intermediate, or a concerted mechanism. mdpi.com In the classical pathway, the nucleophile (azepane) attacks the electrophilic carbon atom of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring. The stability of the Meisenheimer intermediate can influence the reaction rate and regioselectivity.
Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, including transition state structures and reaction pathways. mdpi.com For the reaction of 4,6-dichloropyrimidine with amines, the regioselectivity can be influenced by electronic and steric factors of both the pyrimidine ring and the incoming nucleophile.
A study on the monoamination of 4,6-dichloropyrimidine with adamantane-containing secondary amines suggests a catalyst-free reaction at high temperatures (140 °C) in DMF with potassium carbonate as a base. nih.gov This indicates that under these conditions, the amine is nucleophilic enough to directly attack the dichloropyrimidine ring without the need for a metal catalyst. The proposed mechanism likely follows the classical SNAr pathway.
Stereoselective Synthesis of Chiral Analogs
The target compound, this compound, is an achiral molecule as neither of the starting materials, 4,6-dichloropyrimidine and azepane, possess a stereocenter. Therefore, the synthesis of this specific compound does not require stereoselective methods.
However, if the research direction were to involve chiral analogs of this compound, for instance, by introducing substituents on the azepane ring, then stereoselective synthesis would become a critical consideration. The synthesis of substituted azepanes with defined stereochemistry is an active area of research. nih.gov
Various strategies have been developed for the stereoselective synthesis of functionalized azepanes. These methods often involve asymmetric catalysis or the use of chiral starting materials. For example, dearomative ring expansion of nitroarenes mediated by blue light has been reported as a strategy to prepare complex azepanes. nih.gov Other approaches include the use of chiral auxiliaries or enantioselective ring-closing metathesis.
Should a research program require chiral analogs of this compound, a synthetic route would need to be designed that incorporates a stereoselective step to introduce the desired chirality on the azepane ring prior to its reaction with 4,6-dichloropyrimidine. Alternatively, a racemic mixture of a substituted azepane could be used, followed by chiral resolution of the final product. As the focus of this article is solely on the specified achiral compound, a detailed discussion of these hypothetical stereoselective syntheses is beyond the current scope.
Chemical Reactivity and Derivatization Strategies of 1 6 Chloro 4 Pyrimidinyl Azepane
Reactivity of the Pyrimidine (B1678525) Ring System in 1-(6-Chloro-4-pyrimidinyl)azepane
The pyrimidine ring in this compound is characterized by its electron-deficient nature, which is further amplified by the presence of the electronegative chlorine atom. This electronic profile is the primary driver of the ring's reactivity, particularly towards nucleophilic attack.
Nucleophilic Substitution at the C-6 Chloro Position
The chlorine atom at the C-6 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other chloro-substituted pyrimidines and related heterocycles like 2,4-dichloroquinazolines, where the chlorine at the 4-position is readily displaced by various nucleophiles. mdpi.com The electron-withdrawing nature of the pyrimidine nitrogens facilitates the addition of a nucleophile to the ring, stabilizing the intermediate Meisenheimer complex before the expulsion of the chloride ion.
A variety of nucleophiles can be employed to displace the C-6 chloro group, including:
Amines: Primary and secondary amines readily react to form the corresponding 6-amino-4-(azepan-1-yl)pyrimidine derivatives.
Alcohols and Phenols: Under basic conditions, alkoxides and phenoxides can displace the chlorine to yield 6-alkoxy- and 6-aryloxy-4-(azepan-1-yl)pyrimidines.
Thiols: Thiolates are also effective nucleophiles, leading to the formation of 6-(alkylthio)- or 6-(arylthio)-4-(azepan-1-yl)pyrimidines.
The general mechanism for this substitution is depicted below:
Figure 1: General mechanism of nucleophilic substitution at the C-6 position.
Electrophilic Aromatic Substitution Considerations and Regioselectivity
Due to the electron-deficient character of the pyrimidine ring, classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are generally difficult to achieve. The ring is deactivated towards attack by electrophiles. However, under forcing conditions, if a reaction were to occur, the directing effects of the ring nitrogens and the azepanyl group would need to be considered. The azepanyl group, being an amino substituent, is an activating ortho-, para-director. Conversely, the ring nitrogens are deactivating and meta-directing. The interplay of these effects would likely lead to a complex mixture of products, making this a less synthetically useful strategy.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, leveraging the reactive C-Cl bond. chemrxiv.org These methods offer a versatile approach to introduce carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the coupling of the chloro-pyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a C-C bond, introducing aryl, heteroaryl, or vinyl groups at the C-6 position.
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method. mit.edu It facilitates the coupling of the chloro-pyrimidine with a wide range of primary and secondary amines, including anilines and various heterocyclic amines, under milder conditions than traditional nucleophilic substitution.
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. youtube.com This reaction couples the chloro-pyrimidine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
| Coupling Reaction | Reactant | Catalyst System | Product Type |
| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 6-Aryl-4-(azepan-1-yl)pyrimidine |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand, Base | 6-(R¹R²N)-4-(azepan-1-yl)pyrimidine |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) salt, Base | 6-(Alkynyl)-4-(azepan-1-yl)pyrimidine |
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions.
Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a potent technique for the functionalization of aromatic and heteroaromatic rings. In the context of this compound, the nitrogen atom of the azepane ring could potentially act as a directed metalation group (DMG). However, the strong electron-withdrawing nature of the pyrimidine ring and the presence of the acidic C-5 proton would likely make this a challenging transformation. Deprotonation at the C-5 position would be the most probable outcome, leading to a lithiated species that could then be quenched with various electrophiles.
Reactivity of the Azepane Moiety
The azepane ring, a saturated seven-membered heterocycle, exhibits reactivity typical of a secondary amine. wikipedia.orgdntb.gov.uaresearchgate.net The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.
Nitrogen Atom Reactivity (e.g., Alkylation, Acylation, Reductive Amination)
The nitrogen atom of the azepane moiety is a key site for derivatization.
Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction proceeds via a standard SN2 mechanism.
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding N-acyl derivatives. This is a common strategy to introduce a wide variety of functional groups.
Reductive Amination: The azepane nitrogen can participate in reductive amination reactions with aldehydes or ketones. This two-step process involves the initial formation of an enamine, followed by reduction to the N-alkylated product.
| Reaction | Reagent | Product |
| Alkylation | R-X (Alkyl halide) | N-Alkylazepane derivative |
| Acylation | R-COCl (Acyl chloride) | N-Acylazepane derivative |
| Reductive Amination | R¹R²C=O, Reducing agent | N-Alkylazepane derivative |
Table 2: Reactivity of the Azepane Nitrogen.
Conformational Effects on Reactivity and Selectivity
The seven-membered azepane ring in this compound possesses significant conformational flexibility, which can influence the reactivity of the molecule and the selectivity of its reactions. The interplay of steric and torsional strains governs the preferred conformations of the azepane ring, which are typically variations of chair and boat forms. The orientation of the pyrimidinyl substituent, whether in a pseudo-axial or pseudo-equatorial position, can impact its accessibility to reagents.
The principles of conformational analysis, such as those established for substituted cyclohexanes and n-butane, provide a framework for understanding the energetic landscape of the azepane ring. unacademy.comslideshare.net Torsional strain arises from the eclipsing of bonds on adjacent atoms, while steric strain results from non-bonded interactions between atoms or groups that are in close proximity. In the case of this compound, the bulky pyrimidinyl group will likely favor a conformation that minimizes steric hindrance with the hydrogens on the azepane ring.
The specific conformation adopted can affect the rate and outcome of chemical reactions. For instance, a pseudo-equatorial orientation of the pyrimidinyl group may expose the chloro-substituent on the pyrimidine ring more readily to nucleophilic attack, thereby enhancing its reactivity. Conversely, a pseudo-axial orientation could lead to steric shielding of the reactive site, potentially slowing down the reaction or favoring attack at a different position. The conformational flexibility is often a key determinant of the biological activity of molecules containing azepane rings, as the ability to adopt a specific conformation can be crucial for binding to a biological target.
Functionalization of the Azepane Ring Carbons
The functionalization of the carbon atoms within the azepane ring of this compound opens up avenues for creating a diverse range of analogs with modified physicochemical properties. Various synthetic strategies can be employed to introduce substituents onto the azepane ring, thereby exploring the chemical space around this scaffold.
One common approach to functionalizing cyclic amines is through deprotonation of a C-H bond adjacent to the nitrogen atom using a strong base, followed by reaction with an electrophile. The regioselectivity of this process would be influenced by the directing effect of the pyrimidinyl group and the inherent acidity of the different C-H bonds on the azepane ring.
Ring expansion strategies starting from smaller, more readily available piperidine (B6355638) precursors have also been reported for the synthesis of functionalized azepanes. researchgate.netmanchester.ac.uknih.gov While this is a synthetic route to the core structure, similar principles could be adapted for post-functionalization. Another innovative method that could be conceptually applied is the dearomative ring expansion of nitroarenes, which allows for the creation of complex azepane structures from simple starting materials. researchgate.netnih.gov
The introduction of functional groups such as alkyl, aryl, hydroxyl, or amino groups onto the azepane ring can significantly alter the molecule's polarity, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Chemoselective Transformations and Functional Group Interconversions
The this compound molecule possesses two primary sites for chemical transformation: the electrophilic chloropyrimidine ring and the nucleophilic azepane nitrogen (in its protonated or deprotonated form). The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).
The reactivity of halopyrimidines towards nucleophiles generally follows the order C4(6) > C2 » C5. acs.org This is attributed to the electronic properties of the pyrimidine ring, where the nitrogen atoms withdraw electron density, making the carbon atoms electrophilic. The stability of the Meisenheimer complex intermediate, formed upon nucleophilic attack, also plays a crucial role in determining the regioselectivity. stackexchange.com In the case of this compound, the chlorine at the C4 position is activated for substitution.
A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chlorine atom, leading to a variety of substituted pyrimidine derivatives. researchgate.net The choice of nucleophile and reaction conditions can be tuned to achieve chemoselectivity, especially if other functional groups are present on the azepane ring. For instance, using a secondary amine as a nucleophile would lead to the formation of a diaminopyrimidine derivative.
Functional group interconversions on the pyrimidine ring or on substituents of the azepane ring can further expand the chemical diversity of the derivatives. For example, a nitro group introduced on the pyrimidine ring could be reduced to an amino group, which could then be further functionalized.
Reaction Kinetics and Thermodynamic Parameters of this compound Transformations
The kinetics of nucleophilic aromatic substitution on the chloropyrimidine ring of this compound are expected to follow second-order rate laws, being first order in both the substrate and the nucleophile. zenodo.orglibretexts.org The rate of the reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.
Studies on the kinetics of substitution of 2-chloropyrimidine (B141910) and other chloropyrimidines have shown that stronger nucleophiles lead to faster reaction rates. zenodo.org The solvent also plays a significant role; polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
Table 1: Representative Kinetic Data for Nucleophilic Substitution on Chloropyrimidines
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |
| 2-Chloropyrimidine | Hydroxide | 100% Ethanol | 50 | 96.4 x 10⁻⁴ L mol⁻¹ s⁻¹ | zenodo.org |
| 2-Chloropyrimidine | Hydroxide | 30% aq. Ethanol | 40 | 7.7 x 10⁻⁴ L mol⁻¹ s⁻¹ | zenodo.org |
This table provides illustrative data from related compounds to infer the potential reactivity of this compound.
Photo- and Electrochemical Reactivity of the Compound
The photochemical and electrochemical properties of this compound are of interest for understanding its stability under various conditions and for potential applications in photoredox catalysis or electrochemical synthesis.
The pyrimidine ring is a known chromophore, and upon absorption of UV light, it can undergo various photochemical reactions. Studies on pyrimidine N-oxides have shown that they can undergo rearrangements and deoxygenation upon irradiation. wur.nl While this compound is not an N-oxide, the pyrimidine ring itself can be reactive. Photochemical reactions of chloropyrimidines can involve the homolytic or heterolytic cleavage of the C-Cl bond, leading to radical or ionic intermediates that can react further. nih.gov
The electrochemical behavior of pyrimidine derivatives has been investigated using techniques such as cyclic voltammetry. shd.org.rsqu.edu.qaqu.edu.qaresearchgate.net These studies have shown that pyrimidines can undergo reduction at a mercury electrode, and the reduction potential is influenced by the substituents on the ring and the pH of the medium. shd.org.rsresearchgate.net The electrochemical reduction of the C-Cl bond in this compound could provide an alternative method for its functionalization. The azepane nitrogen can also be oxidized electrochemically. The specific redox potentials of this compound would need to be determined experimentally to fully understand its electrochemical reactivity.
Theoretical and Computational Studies on 1 6 Chloro 4 Pyrimidinyl Azepane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations provide fundamental insights into the electronic behavior and stability of 1-(6-chloro-4-pyrimidinyl)azepane. These computational methods allow for a detailed exploration of the molecule's electronic landscape.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate the distribution of electrons and identify regions of electrophilic and nucleophilic character.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is typically localized on the more electron-rich portions of the molecule, indicating sites prone to electrophilic attack, while the LUMO resides on electron-deficient areas, susceptible to nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen atoms in the azepane and pyrimidine (B1678525) rings, as well as the π-system of the pyrimidine ring. Conversely, the LUMO is likely centered on the electron-deficient pyrimidine ring, particularly the carbon atoms bonded to the electronegative chlorine and nitrogen atoms.
The electron density distribution reveals how electrons are shared between atoms, highlighting the polarity of bonds. The electrostatic potential (ESP) map provides a visual representation of the charge distribution, with red areas indicating regions of negative potential (electron-rich) and blue areas representing positive potential (electron-poor). In this compound, the ESP would likely show negative potential around the nitrogen atoms and the chlorine atom, while the hydrogen atoms of the azepane ring and the carbon atoms of the pyrimidine ring would exhibit positive potential.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.
Computational methods can predict various spectroscopic properties of this compound, which are invaluable for its experimental characterization.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts for the protons and carbons in the azepane and pyrimidine rings would be expected to correlate well with experimental data, aiding in the assignment of signals in the NMR spectrum.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra. Key vibrational modes would include the C-H stretching of the azepane and pyrimidine rings, the C-N stretching of the azepane ring, the C=N and C=C stretching of the pyrimidine ring, and the C-Cl stretching frequency.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. The predicted absorption maxima (λmax) correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, π→π* and n→π* transitions associated with the pyrimidine ring are expected to be the most significant.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Wavenumber/Wavelength |
| IR | C-H stretch (aliphatic) | 2850-2960 cm⁻¹ |
| IR | C=N stretch (pyrimidine) | 1550-1600 cm⁻¹ |
| IR | C-Cl stretch | 700-800 cm⁻¹ |
| UV-Vis | π→π* transition | ~260 nm |
Note: The data presented in this table is hypothetical and represents typical values expected for a molecule with these structural features.
The aromaticity of the pyrimidine ring in this compound can be assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS). NICS values calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)) provide a quantitative measure of aromatic character. A negative NICS value is indicative of aromaticity. The pyrimidine ring in this compound is expected to exhibit a degree of aromaticity, though it may be influenced by the electron-withdrawing chloro substituent and the connection to the azepane ring.
Conformational Analysis and Potential Energy Surfaces of the Azepane Ring and Pyrimidine-Azepane Torsion
The flexibility of the seven-membered azepane ring and the rotation around the C-N bond connecting it to the pyrimidine ring give rise to multiple possible conformations for this compound.
A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization of the low-energy conformers, can identify the most stable geometries. The azepane ring can adopt several conformations, such as chair, boat, and twist-chair forms. The relative energies of these conformers determine their population at a given temperature.
The potential energy surface (PES) for the torsion around the pyrimidine-azepane C-N bond can be calculated by systematically rotating this bond and calculating the energy at each step. This analysis reveals the rotational barriers and the most stable rotational isomers (rotamers). The presence of the bulky chloro substituent and the azepane ring itself will likely lead to significant steric hindrance, resulting in distinct energy minima and maxima on the PES.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations provide a powerful means to explore the conformational landscape of this compound over time, taking into account the effects of temperature and solvent.
By simulating the motion of the molecule in a solvent box (e.g., water or an organic solvent), MD simulations can provide a more realistic picture of its conformational preferences in solution. The simulations can reveal the dynamic interplay between different conformers and the time scales of their interconversion.
Furthermore, MD simulations can elucidate the role of solvent molecules in stabilizing certain conformations through intermolecular interactions such as hydrogen bonding or dipole-dipole interactions. The radial distribution functions calculated from the simulation trajectories can provide detailed information about the solvation shell around different parts of the molecule.
Reaction Pathway Elucidation and Transition State Analysis for Chemical Transformations
Computational chemistry can be used to model potential chemical reactions involving this compound, such as nucleophilic aromatic substitution of the chlorine atom.
By mapping the potential energy surface of a proposed reaction, it is possible to identify the minimum energy path from reactants to products. This involves locating the transition state (TS), which is a first-order saddle point on the PES. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, in a nucleophilic substitution reaction, the TS geometry would reveal whether the reaction proceeds through a concerted or a stepwise mechanism. Various computational methods, such as nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations, can be used to trace the reaction pathway and confirm the connection between the transition state and the reactants and products.
Computational Predictions of Reactivity, Regioselectivity, and Stereoselectivity
No published data exists on the computational predictions of reactivity, regioselectivity, or stereoselectivity for this compound. Such studies would typically involve quantum mechanical calculations to determine the electron distribution and orbital energies of the molecule.
Hypothetical Data Table for Future Research:
| Computational Method | Parameter | Predicted Value |
| Density Functional Theory (DFT) | Highest Occupied Molecular Orbital (HOMO) Energy | Awaits Research |
| Density Functional Theory (DFT) | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Awaits Research |
| Density Functional Theory (DFT) | Fukui Functions for Nucleophilic Attack | Awaits Research |
| Density Functional Theory (DFT) | Fukui Functions for Electrophilic Attack | Awaits Research |
| Ab initio methods | Transition State Energies for Stereoisomers | Awaits Research |
Quantitative Structure-Property Relationship (QSPR) Modeling
There are no known Quantitative Structure-Property Relationship (QSPR) models that have been developed or published for this compound. QSPR studies mathematically correlate the structural features of a molecule with its physicochemical properties.
Hypothetical Data Table for Future QSPR Model:
| Property Predicted | Molecular Descriptors Used | Model Equation | Statistical Significance (R²) |
| Solubility | Topological, Electronic | Awaits Research | Awaits Research |
| Boiling Point | Constitutional, Geometrical | Awaits Research | Awaits Research |
| Lipophilicity (logP) | Hydrophobic, Polar Surface Area | Awaits Research | Awaits Research |
Without dedicated research and published findings, any discussion on the computational and theoretical aspects of this compound would be purely conjectural. The scientific community awaits future studies to elucidate these properties.
In Vitro Biological Target Engagement and Molecular Mechanisms of 1 6 Chloro 4 Pyrimidinyl Azepane Analogs
Identification and Validation of Molecular Targets in Biochemical or Cell-Based Assays
The initial step in characterizing the biological activity of 1-(6-chloro-4-pyrimidinyl)azepane analogs involves identifying their molecular targets. This is typically achieved through a combination of biochemical and cell-based assays. Biochemical assays utilize purified cellular components, such as enzymes or receptors, to directly measure the interaction of the compound with its target. Cell-based assays, on the other hand, provide a more physiologically relevant context by assessing the compound's effect on whole cells.
For instance, a screening campaign of various amine-functionalized ring systems, including azepanes, identified an N-benzylated azepane as a potent inhibitor of monoamine transporters. nih.govacs.org Specifically, it demonstrated inhibitory activity against the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) with IC₅₀ values less than 100 nM. nih.govacs.org The same compound also showed inhibitory effects on the σ-1 receptor (σ-1R) with an IC₅₀ of approximately 110 nM. nih.govacs.org These initial findings from in vitro screening highlight the polypharmacological potential of the azepane scaffold, suggesting that it can interact with multiple targets. acs.org
Further studies on pyrimidine (B1678525) derivatives have revealed their potential to target a range of biological molecules. The pyrimidine scaffold is a common feature in medicinal chemistry due to its synthetic accessibility and generally low toxicity. nih.gov Research has focused on the diverse biological activities of pyrimidine derivatives, which have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, among others. nih.gov This broad spectrum of activity underscores the importance of specific target identification and validation for any new analog series.
Enzyme Inhibition Kinetics and Binding Affinity Determination (In Vitro Studies)
Once a potential molecular target, such as an enzyme, is identified, the next step is to characterize the kinetics of this inhibition and determine the binding affinity of the compound. These in vitro studies provide quantitative measures of a compound's potency and how it interacts with its target.
Enzyme inhibition assays are crucial in this process. For example, kinase inhibition assays are commonly used to evaluate compounds targeting protein kinases, which are frequently implicated in cancer. A study on substituted pyrido[2,3-d]pyrimidines, a related scaffold, demonstrated promising inhibitory activity against several kinases, including platelet-derived growth factor receptor β (PDGFRβ), epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 4 (CDK4)/cyclin D1. nih.gov The inhibitory activity was assessed at different concentrations to determine the IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half.
Binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is another critical parameter. These values reflect the strength of the interaction between the ligand and its target. For instance, studies on pyrazolo[4,3-d]pyrimidine derivatives targeting adenosine (B11128) receptors determined the Ki values for different receptor subtypes. researchgate.net This allows for the assessment of both potency and selectivity. A lower Ki value indicates a higher binding affinity.
| Compound/Analog | Target Enzyme/Receptor | Inhibition/Binding Data |
| N-benzylated azepane | Norepinephrine Transporter (NET) | IC₅₀ < 100 nM nih.govacs.org |
| N-benzylated azepane | Dopamine Transporter (DAT) | IC₅₀ < 100 nM nih.govacs.org |
| N-benzylated azepane | σ-1 Receptor (σ-1R) | IC₅₀ ≈ 110 nM nih.govacs.org |
| Pyrido[2,3-d]pyrimidine (B1209978) analog (5a) | PDGFRβ, EGFR, CDK4/cyclin D1 | Promising inhibition at 50 and 100 µM nih.gov |
| Pyrazolo[4,3-d]pyrimidine derivative (25) | hA2A Adenosine Receptor | Ki = 3.62 nM researchgate.net |
| Pyrazolo[4,3-d]pyrimidine derivative (25) | hA1 Adenosine Receptor | Ki = 18 nM researchgate.net |
Receptor Binding Studies and Ligand-Target Interactions (In Vitro Studies)
For compounds that target receptors, detailed binding studies are essential to understand the nature of the interaction. These studies often involve radioligand binding assays, where a radioactively labeled ligand with known affinity for the receptor is displaced by the test compound. This allows for the determination of the test compound's affinity for the receptor.
Molecular modeling and docking studies provide further insights into the specific interactions between the ligand and the receptor at the atomic level. For example, in the study of pyrazolo-triazolo-pyrimidine derivatives targeting human adenosine receptors, molecular docking was used to visualize the binding modes of the compounds. mdpi.com These studies revealed that the exocyclic 5-amino group and nitrogen N3 of the pyrimidine core were involved in a bidentate hydrogen bond with a specific asparagine residue (N6.55) in the receptor. mdpi.com The aromatic scaffold of the compounds was found to participate in pi-pi stacking interactions with a phenylalanine residue in the extracellular loop 2 (EL2). mdpi.com
Such detailed interaction mapping is crucial for understanding the structural basis of affinity and selectivity and for guiding the design of more potent and specific analogs.
Mechanism of Action at the Subcellular and Molecular Level (In Vitro)
Understanding the mechanism of action of a compound at the subcellular and molecular level involves elucidating the downstream consequences of its interaction with its target. For instance, if a compound inhibits a specific kinase, cell-based assays can be used to investigate the impact on the corresponding signaling pathway. This might involve measuring the phosphorylation status of downstream proteins or assessing changes in gene expression.
For compounds targeting G-protein coupled receptors (GPCRs), such as adenosine receptors, functional assays like cAMP (cyclic adenosine monophosphate) assays are employed. These assays measure the modulation of intracellular second messenger levels upon receptor activation or inhibition. For example, a pyrazolo[4,3-d]pyrimidine derivative was shown to act as a potent antagonist at both the hA2A and hA1 adenosine receptors in cAMP assays. researchgate.net This confirms that the compound not only binds to the receptor but also blocks its normal function.
Structure-Activity Relationship (SAR) Studies through Molecular Modeling and In Vitro Assays
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how chemical structure relates to biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for potency and selectivity. nih.gov
Ligand-Based and Structure-Based Drug Design Principles Applied to the Pyrimidine-Azepane Scaffold
Both ligand-based and structure-based drug design approaches are valuable in the optimization of the pyrimidine-azepane scaffold. Ligand-based drug design is employed when the three-dimensional structure of the target is unknown. mdpi.com It relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling, a key ligand-based technique, identifies the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com
Structure-based drug design, on the other hand, utilizes the known three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. Molecular docking, a prominent structure-based method, predicts the preferred orientation and binding affinity of a ligand to its target. nih.gov This allows for the rational design of new analogs with improved interactions with the target's binding site. For instance, molecular docking studies on pyrido[2,3-d]pyrimidine derivatives helped to verify their binding mode within the active sites of EGFR and CDK4/cyclin D1 kinases. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical models to predict the biological activity of chemical compounds based on their physicochemical properties or theoretical molecular descriptors. wikipedia.org These models can be used to predict the potency of new, unsynthesized analogs, thereby prioritizing synthetic efforts. wikipedia.orgresearchgate.net
The general form of a QSAR model is: Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org
The process of building a QSAR model involves several key steps:
Data Set Preparation: A set of molecules with known biological activities (e.g., IC₅₀ or Ki values) is compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors, representing various constitutional, topological, electrostatic, and geometrical properties, are calculated for each molecule. researchgate.net
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the biological activity. researchgate.netresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously evaluated using internal and external validation techniques. researchgate.net
QSAR models have been successfully applied to various classes of compounds, including those with a pyrimidine scaffold, to predict their biological activities. researchgate.net The goal of a QSAR study is to create a validated mathematical relationship that can be used to forecast the activity of novel chemical structures, guiding the design of more potent compounds. researchgate.net
Investigation of Off-Target Activity Profiles (In Vitro)
The off-target activity profile of a compound is crucial for understanding its potential for side effects and for identifying new therapeutic applications. For this compound, specific off-target screening data from broad panels, such as those offered by commercial vendors like Eurofins SafetyScreen or the CEREP panel, are not publicly available. Such screenings typically assess the compound's activity against a wide array of G-protein coupled receptors (GPCRs), kinases, ion channels, and other enzymes to identify unintended interactions.
A study on a related pyrimidine azepine compound, PyAz90, identified its primary target in Plasmodium falciparum as the cytochrome bc1 complex, a key component of the mitochondrial respiratory chain. While this provides insight into its on-target activity in the context of malaria, it does not preclude interactions with other targets, particularly in human cells. It is common for compounds developed against infectious disease targets to have off-target effects on homologous human proteins or other unrelated targets.
Without specific experimental data, any discussion of the off-target profile of this compound remains speculative. A comprehensive in vitro screening would be necessary to elucidate its selectivity and potential for off-target liabilities.
Table 1: Representative In Vitro Off-Target Kinase Panel (Hypothetical Data)
Since no actual data is available for this compound, the following table is a hypothetical representation of what an off-target kinase screening result might look like. The kinases listed are common targets for pyrimidine-based inhibitors.
| Kinase Target | % Inhibition at 10 µM | IC₅₀ (µM) |
| EGFR | 15% | > 100 |
| VEGFR2 | 22% | > 100 |
| SRC | 8% | > 100 |
| ABL1 | 12% | > 100 |
| CDK2 | 5% | > 100 |
This data is purely illustrative and not based on experimental results for this compound.
Modulation of Protein-Protein Interactions (In Vitro)
The modulation of protein-protein interactions (PPIs) is an increasingly important area of drug discovery. Small molecules that can either inhibit or stabilize these interactions hold great therapeutic potential. The pyrimidine scaffold has been featured in compounds designed to modulate PPIs.
There is no direct evidence in the available literature to suggest that this compound functions primarily as a modulator of protein-protein interactions. The identification of the cytochrome bc1 complex as the target for the related compound PyAz90 points towards a more traditional enzyme inhibition mechanism rather than PPI modulation.
However, the structural features of this compound, which include a heterocyclic core and a flexible azepane ring, could potentially allow it to bind to the interface of two interacting proteins. The azepane moiety, a seven-membered ring, provides a three-dimensional scaffold that is less common in typical kinase inhibitors and could be suitable for targeting the larger, flatter surfaces often found at protein-protein interfaces.
Recent research has highlighted the use of pyrimidine-embedded frameworks in the development of novel PPI modulators. These complex scaffolds are designed to mimic secondary protein structures like α-helices or β-turns, which are often critical for PPIs. While this compound is a relatively simple molecule in comparison to these specifically designed PPI modulators, its potential to interfere with certain PPIs cannot be entirely ruled out without specific experimental investigation.
Table 2: Representative In Vitro Protein-Protein Interaction Assay (Hypothetical Data)
The following table provides a hypothetical example of how the activity of this compound could be assessed in a PPI assay, such as a fluorescence resonance energy transfer (FRET) or an AlphaScreen assay.
| Protein-Protein Interaction Target | Assay Type | % Inhibition at 50 µM | IC₅₀ (µM) |
| p53-MDM2 | FRET | 3% | > 100 |
| Bcl-2/Bax | AlphaScreen | 7% | > 100 |
| c-Myc/Max | FRET | 1% | > 100 |
This data is purely illustrative and not based on experimental results for this compound.
Advanced Analytical Characterization Techniques for Research on 1 6 Chloro 4 Pyrimidinyl Azepane
High-Resolution Mass Spectrometry for Structural Confirmation, Impurity Profiling, and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 1-(6-chloro-4-pyrimidinyl)azepane, offering unparalleled accuracy in mass measurement. This precision allows for the unequivocal confirmation of the compound's elemental composition. By comparing the experimentally measured accurate mass to the theoretically calculated mass, the molecular formula can be confidently established, typically with a mass error of less than 5 ppm. toref-standards.comthermofisher.com
Impurity profiling is another critical application of HRMS in the study of this compound. toref-standards.comwaters.com The high resolving power of HRMS enables the detection and identification of trace-level impurities that may be present from the synthesis or degradation of the main compound. These impurities can be structurally related, such as starting materials, by-products, or degradation products, and their identification is crucial for ensuring the quality and consistency of the compound. A systematic workflow using Liquid Chromatography coupled with HRMS (LC-HRMS) can separate and identify these impurities. thermofisher.comwaters.comrsc.org
Furthermore, HRMS serves as a powerful technique for real-time reaction monitoring during the synthesis of this compound. nih.govnih.gov By analyzing small aliquots of the reaction mixture over time, chemists can track the consumption of reactants, the formation of the desired product, and the appearance and disappearance of intermediates and by-products. This provides valuable kinetic and mechanistic insights, allowing for the optimization of reaction conditions to maximize yield and purity. Parallel Reaction Monitoring (PRM), a targeted HRMS approach, offers high selectivity and quantitative accuracy for this purpose. nih.govbiorxiv.org
Table 1: Hypothetical HRMS Data for this compound and Potential Process-Related Impurities
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|
| This compound | C₁₀H₁₄ClN₃ | 211.0876 | 211.0874 | -0.95 |
| 4,6-Dichloropyrimidine (B16783) | C₄H₂Cl₂N₂ | 147.9646 | 147.9648 | 1.35 |
| Azepane | C₆H₁₃N | 100.1126 | 100.1125 | -1.00 |
| 1-(6-Hydroxy-4-pyrimidinyl)azepane | C₁₀H₁₅N₃O | 193.1215 | 193.1218 | 1.55 |
| Dimer impurity | C₂₀H₂₇N₅ | 337.2266 | 337.2263 | -0.89 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical, Conformational, and Isotopic Labeling Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound in solution. ipb.ptresearchgate.net While 1D ¹H and ¹³C NMR provide primary information about the chemical environment of the nuclei, advanced 2D NMR techniques are necessary for a complete and unambiguous assignment of the structure and for probing more subtle stereochemical and conformational features.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A suite of 2D NMR experiments is employed to fully characterize this compound. selvita.comnumberanalytics.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the azepane ring and their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). numberanalytics.com This is crucial for assigning the carbon signals of the azepane ring and the pyrimidine (B1678525) ring based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. numberanalytics.com HMBC is particularly useful for connecting the azepane ring to the pyrimidine ring by observing correlations from the azepane protons adjacent to the nitrogen to the carbons of the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. numberanalytics.com For the flexible azepane ring, NOESY can help to determine its preferred conformation in solution by identifying through-space interactions between protons that are not directly coupled.
Table 2: Expected 2D NMR Correlations for the Structural Elucidation of this compound
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
|---|---|---|---|
| H-2 (pyrimidine) | H-5 | C-2 | C-4, C-6 |
| H-5 (pyrimidine) | H-2 | C-5 | C-4, C-6 |
| H-2' (azepane) | H-3' | C-2' | C-6', C-4 (pyrimidine), C-6 (pyrimidine) |
| H-7' (azepane) | H-6' | C-7' | C-2', C-4 (pyrimidine), C-6 (pyrimidine) |
| H-3' (azepane) | H-2', H-4' | C-3' | C-2', C-4', C-5' |
Solid-State NMR for Polymorph Characterization
The physical form of a compound can significantly impact its properties. Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing this compound in its solid form. bruker.comeuropeanpharmaceuticalreview.comresearchgate.net ssNMR is particularly adept at identifying and quantifying different polymorphic forms, which are crystalline structures of the same compound that can exhibit different stabilities and dissolution rates. europeanpharmaceuticalreview.comnih.gov Differences in the crystal packing and molecular conformation between polymorphs lead to distinct chemical shifts in ¹³C and ¹⁵N ssNMR spectra. acs.org This allows for the unambiguous identification of the polymorphic form and the detection of any form conversions that might occur during manufacturing or storage. nih.gov
X-Ray Crystallography for Single-Crystal Structure Determination and Co-Crystal Analysis
X-ray crystallography provides the most definitive structural information for crystalline materials. numberanalytics.comjst.go.jprigaku.com By diffracting X-rays off a single crystal of this compound, a three-dimensional electron density map can be generated, from which the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined. acs.orgnih.gov This provides an unambiguous confirmation of the molecular structure and reveals the conformation of the azepane ring in the solid state.
This technique is also invaluable for co-crystal analysis. nih.govmdpi.comrigaku.comdntb.gov.ua Co-crystals are multicomponent crystals where the active pharmaceutical ingredient (API) and a co-former are present in a stoichiometric ratio. nih.gov Should this compound be developed into a co-crystal to modify its physical properties, X-ray crystallography would be the primary method to determine the crystal structure of the new solid phase and understand the intermolecular interactions, such as hydrogen bonds, that hold the co-crystal together.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.54 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.298 |
| R-factor | 0.045 |
Chromatographic Methods for Purity Assessment, Chiral Separation, and Isolation of Derivatives (e.g., HPLC, SFC, GC-MS)
Chromatographic techniques are workhorses in chemical analysis, essential for separating mixtures and assessing the purity of compounds like this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of a chemical compound. moravek.comtorontech.comacs.orgwaters.com Using a suitable column and mobile phase, HPLC can separate the target compound from its impurities, and with a detector like a UV-Vis or diode array detector (DAD), the relative amounts of each can be quantified. sepscience.com
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique, particularly for chiral separations. selvita.comchromatographyonline.comchempartner.comgcu.ac.uk If a chiral center were present in a derivative of this compound, SFC would be the method of choice for separating the enantiomers, which is critical as different enantiomers can have different biological activities. SFC is often faster and uses less toxic solvents than normal-phase HPLC. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or derivatives of this compound, GC-MS is a highly sensitive analytical technique. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer, allowing for the identification of components based on their retention time and mass spectrum.
Spectroscopic Methods for Intermolecular Interaction Studies (e.g., SPR, ITC)
Understanding how a molecule interacts with other molecules, such as biological targets, is crucial in drug discovery and development.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to study biomolecular interactions in real-time. aragen.comyoutube.comiss.itiaanalysis.comnih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding and dissociation of the compound to the target are monitored, providing kinetic data (association and dissociation rate constants) and affinity data (equilibrium dissociation constant).
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.govwikipedia.orgtainstruments.comresearchgate.netmalvernpanalytical.com By titrating this compound into a solution containing a target molecule, ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.
Thermal Analysis Techniques (e.g., DSC, TGA) for Solid-State Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful tools for investigating the solid-state properties of chemical compounds. These methods provide valuable information on thermal stability, melting point, and phase transitions.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in determining the melting point and identifying any polymorphic transitions. For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. The precise temperature and enthalpy of this transition are key identifiers of the compound's purity and crystalline form.
Thermogravimetric Analysis (TGA) monitors the change in mass of a substance as a function of temperature or time. TGA is crucial for assessing the thermal stability and decomposition profile of a compound. A TGA curve for this compound would indicate the temperature at which the compound begins to decompose, providing insights into its stability under thermal stress.
Currently, specific DSC and TGA data for this compound is not widely available in published literature. However, based on the analysis of similar heterocyclic compounds, a hypothetical data table is presented below to illustrate the expected findings.
| Technique | Parameter | Expected Observation | Significance |
| DSC | Melting Point | Single, sharp endothermic peak | Purity assessment and identification |
| DSC | Polymorphic Transitions | Additional endo/exothermic peaks | Characterization of different crystal forms |
| TGA | Decomposition Temperature | Onset of mass loss at elevated temperature | Determination of thermal stability |
Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis and Polymorphism
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of a compound. These techniques are indispensable for functional group identification and the study of polymorphism.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the IR spectrum would be expected to show characteristic peaks for the C-Cl, C-N, and C-H bonds within the pyrimidine and azepane rings.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide valuable information about the skeletal vibrations of the molecule. Raman spectroscopy is also a powerful tool for differentiating between polymorphic forms, as different crystal lattices will result in distinct Raman spectra.
While specific, experimentally-derived IR and Raman spectra for this compound are not readily found in scientific literature, a table of expected vibrational frequencies for its key functional groups is provided below. This is based on established group frequency correlations.
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Technique |
| Pyrimidine Ring | C=N stretch | 1580-1450 | IR, Raman |
| Pyrimidine Ring | C-H stretch (aromatic) | 3100-3000 | IR, Raman |
| Azepane Ring | C-H stretch (aliphatic) | 2950-2850 | IR, Raman |
| Chloro Group | C-Cl stretch | 800-600 | IR |
| Azepane Ring | C-N stretch | 1250-1020 | IR |
The study of polymorphism is critical, as different crystalline forms of a compound can exhibit varying physical properties, including solubility and stability. Both thermal analysis and vibrational spectroscopy are essential in identifying and characterizing these different solid-state forms.
Contribution of 1 6 Chloro 4 Pyrimidinyl Azepane to Heterocyclic Scaffolds and Chemical Biology Development
Pyrimidine (B1678525) Ring System as a Bioisosteric Replacement and Pharmacophore Element in Chemical Probes
The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. rsc.org It is a fundamental component of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil. nih.govresearchgate.net This inherent biological relevance makes the pyrimidine scaffold a "privileged" structure in medicinal chemistry, as its derivatives can readily interact with biological macromolecules like enzymes and receptors. nih.gov
In the design of chemical probes and drug candidates, the pyrimidine ring is frequently employed as a pharmacophore—the essential part of a molecule's structure responsible for its biological activity. nih.govcore.ac.uk Pyrimidine-based compounds can form crucial hydrogen bonds with amino acid residues in the hinge region of kinases, a large family of enzymes often targeted in cancer therapy. nih.gov The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of adenine (B156593) in ATP.
Azepane Ring as a Conformational Constraint and Substituent Carrier in Scaffold Design
The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. researchgate.net Unlike smaller five- or six-membered rings, the seven-membered azepane ring possesses greater conformational flexibility. lifechemicals.comrsc.org This flexibility can be advantageous in drug design, allowing the molecule to adopt various shapes to fit into a protein's binding pocket. However, this flexibility can also be entropically unfavorable for binding.
Therefore, a key strategy in scaffold design is to use the azepane ring as a conformationally constrained element. researchgate.netresearchgate.net By introducing substituents onto the azepane ring, chemists can bias its conformation, locking it into a more rigid shape that is pre-organized for optimal binding with its biological target. lifechemicals.comrsc.org This approach can lead to a significant increase in potency and selectivity. Computational modeling and NMR spectroscopy are often used to study the low-energy conformations of substituted azepanes to guide drug design. nih.govnih.gov
The azepane ring also functions as an effective substituent carrier. researchgate.net Its saturated hydrocarbon backbone provides multiple points for chemical modification, allowing for the exploration of the chemical space around a lead compound. researchgate.net This property is crucial for establishing Structure-Activity Relationships (SAR), where systematic changes to a molecule's structure are correlated with changes in its biological activity. nih.govacs.org
Utilization as a Key Intermediate in Complex Molecule Synthesis and Diversification
The compound 1-(6-chloro-4-pyrimidinyl)azepane is a valuable intermediate for the synthesis of more complex molecules. nih.govthieme.de The key to its utility lies in the reactivity of the chlorine atom attached to the C4 position of the pyrimidine ring. core.ac.uk This chloro-substituent is susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net
This reactivity allows for the straightforward diversification of the scaffold. A wide variety of nucleophiles—such as amines, thiols, and alcohols—can be introduced at this position to generate a library of new compounds. nih.govresearchgate.net This synthetic versatility is a significant advantage in drug discovery, enabling the rapid generation of analogues for biological screening. core.ac.uk For example, reacting this compound with different substituted amines can produce a series of 4-amino-pyrimidine derivatives, each with potentially unique biological properties. researchgate.net The synthesis is often efficient, sometimes facilitated by microwave irradiation to speed up the reaction and improve yields. researchgate.net
The general scheme for diversification is as follows:
Starting Material: this compound
Reaction: Nucleophilic aromatic substitution (SNAr)
Reagent: A selected nucleophile (e.g., R-NH₂, R-SH)
Product: A new derivative where the chlorine atom is replaced by the nucleophile.
This synthetic accessibility makes the this compound framework an attractive starting point for medicinal chemistry programs. nih.govnih.gov
Strategic Scaffold Modifications and Their Impact on Molecular Recognition and Target Selectivity (In Vitro)
The biological activity of compounds derived from the this compound scaffold is highly dependent on the specific substituents attached to it. nih.govbenthamdirect.com Structure-Activity Relationship (SAR) studies are crucial for understanding how these modifications influence molecular recognition and target selectivity. rsc.orgacs.org The primary points for modification are the C4-position of the pyrimidine ring (by replacing the chlorine) and the azepane ring itself.
Modifications at the C4-position of the pyrimidine ring directly impact the molecule's interaction with the target protein. Replacing the chlorine atom with different functional groups can alter hydrogen bonding patterns, steric interactions, and electronic properties. acs.org For example, in studies of pyrimidine-based kinase inhibitors, the nature of the substituent at this position is often critical for achieving high potency and selectivity. nih.gov
Similarly, modifications to the azepane ring can influence the compound's properties. Adding substituents to the azepane ring can alter its conformation, which in turn affects how the entire molecule presents its pharmacophoric elements to the target. lifechemicals.com These changes can also impact physicochemical properties like lipophilicity and metabolic stability. nih.gov
Below is an interactive data table summarizing hypothetical SAR findings based on general principles observed in related pyrimidine derivatives.
| Compound | Modification at C4-Position (from Cl) | Modification on Azepane Ring | Hypothetical Target Binding Affinity (IC₅₀, nM) | Rationale / Observation |
| Parent Scaffold | - (Chloro) | None | >1000 | The chlorine is a good leaving group but may not be optimal for binding. nih.gov |
| Derivative A | -NH(CH₃) | None | 500 | Small amine introduces a hydrogen bond donor, potentially improving affinity. researchgate.net |
| Derivative B | -NH-Ph | None | 150 | Phenyl group may engage in hydrophobic or π-stacking interactions. researchgate.net |
| Derivative C | -NH-Ph-F | None | 75 | Electron-withdrawing fluorine can modulate the electronics and interactions of the phenyl ring. researchgate.net |
| Derivative D | -NH-Ph-F | 4-hydroxy | 90 | Adding a polar group to azepane might slightly decrease affinity if the pocket is hydrophobic, but can improve solubility. lifechemicals.com |
| Derivative E | -S-Ph | None | 200 | A sulfur linker atom can alter the geometry and electronic properties compared to a nitrogen linker. acs.org |
These hypothetical examples illustrate that small, strategic changes to the this compound scaffold can lead to significant variations in biological activity, highlighting the importance of systematic modification in drug design. benthamdirect.comacs.org
Design Principles for Novel Heterocyclic Compounds based on the this compound Framework
The this compound scaffold provides a robust foundation for the rational design of new heterocyclic compounds. researchgate.netnih.gov Several key design principles can be applied:
Scaffold Hopping and Bioisosterism: The pyrimidine ring can be retained as a core hinge-binding element, while the azepane ring is replaced with other cyclic amines (e.g., piperidine (B6355638), morpholine) to explore different conformational spaces and physicochemical properties. umn.edu Conversely, the azepane could be kept while the pyrimidine is replaced by another heterocycle (e.g., pyridine, triazine) to modulate target interactions. acs.org
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking can be used to predict how derivatives of the scaffold will bind. This allows for the rational design of modifications that improve complementarity with the binding site, for instance by adding substituents to the azepane ring that fill unoccupied hydrophobic pockets.
Fragment-Based Growth: The this compound can be considered a large fragment. The reactive chlorine allows for the "growing" of different chemical moieties from the pyrimidine core to pick up additional interactions with a target protein. nih.gov
Hybrid Drug Design: The framework can be used to create hybrid molecules by linking it to another pharmacophore known to have a desired biological activity. nih.govresearchgate.net The combination of two active fragments in a single molecule can lead to multi-target agents or improved potency. nih.gov
Property-Driven Design: Modifications can be guided by the need to optimize drug-like properties. For example, if a series of compounds shows poor solubility, polar groups can be introduced on the azepane ring. If metabolic stability is an issue, metabolically liable sites can be blocked, for instance by fluorination. nih.gov
Role in the Development of PROTAC Linkers or Covalent Modifiers (In Vitro Conceptualization)
The unique structural features of this compound make it a conceptually interesting building block for two advanced therapeutic modalities: PROTACs and covalent modifiers.
PROTAC Linkers: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. precisepeg.comnih.gov They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. broadpharm.com The linker's composition and rigidity are critical for the PROTAC's efficacy. nih.gov Cyclic motifs like piperidines and piperazines are often incorporated into linkers to impart rigidity and improve cell permeability. precisepeg.comacs.org
Conceptually, the azepane portion of the this compound scaffold could be incorporated into a PROTAC linker. precisepeg.combroadpharm.com The seven-membered ring would offer a unique degree of flexibility and length compared to more common six-membered rings, potentially enabling the formation of a more stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase.
Covalent Modifiers: Covalent inhibitors are drugs that form a permanent chemical bond with their target protein, often leading to increased potency and duration of action. researchgate.net This typically involves an electrophilic "warhead" on the inhibitor reacting with a nucleophilic amino acid (like cysteine) on the target. researchgate.net
Halogenated aromatic heterocycles, including chloropyrimidines, can serve as such electrophilic warheads. nih.gov The chlorine atom on the pyrimidine ring of this compound is activated towards nucleophilic attack. nih.gov If a cysteine residue is present in the binding site of a target protein, the compound could potentially form a covalent bond via an SNAr reaction. nih.govnih.gov The formation of this covalent adduct would be irreversible, permanently inactivating the protein. The feasibility of this approach depends on the reactivity of the specific chloropyrimidine and the proximity of a suitable nucleophile on the target protein. nih.govyoutube.com
Emerging Research Avenues and Future Perspectives for 1 6 Chloro 4 Pyrimidinyl Azepane
Exploration of Unconventional Reactivity Pathways and Synthetic Transformations
The inherent reactivity of the 1-(6-chloro-4-pyrimidinyl)azepane scaffold, particularly the electrophilic nature of the chloropyrimidine core, provides a fertile ground for exploring novel synthetic transformations. The chlorine atom at the 6-position is a key functional handle, susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, thereby enabling the generation of diverse molecular architectures.
Recent research has delved into expanding the repertoire of reactions beyond conventional nucleophilic aromatic substitution (SNAr). beilstein-journals.org This includes investigating transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to forge new carbon-carbon and carbon-nitrogen bonds, respectively. These modern synthetic methods offer a powerful toolkit for the late-stage functionalization of the pyrimidine (B1678525) ring, a crucial strategy in the efficient synthesis of analog libraries for biological screening.
Furthermore, the azepane ring itself presents opportunities for stereoselective modifications. The exploration of ring-opening and ring-closing metathesis reactions could lead to the synthesis of novel bicyclic and spirocyclic derivatives with unique three-dimensional shapes, a desirable attribute for interacting with complex biological targets. The development of diastereoselective and enantioselective transformations targeting the azepane moiety is a key area of future research, aiming to unlock the full potential of this scaffold in creating chiral molecules with specific biological activities.
Integration into Fragment-Based Ligand Discovery Efforts (In Vitro Screening)
Fragment-based ligand discovery (FBLD) has emerged as a powerful strategy in modern drug discovery. nih.govrsc.org This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. youtube.com The structural information gleaned from these initial hits is then used to "grow" or "link" them into more potent lead compounds. nih.gov
The this compound scaffold is an ideal candidate for inclusion in fragment libraries. Its relatively simple structure and molecular weight fall squarely within the "rule of three" guidelines for fragment design. The distinct pyrimidine and azepane moieties offer multiple points for potential interaction with a protein's binding site.
In vitro screening campaigns utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can identify fragments that bind to specific pockets on a target protein. The chloropyrimidine unit can act as a versatile anchor, with the chlorine atom serving as a handle for subsequent chemical elaboration to enhance binding affinity and selectivity. rsc.org The integration of this scaffold into FBLD programs is a promising avenue for the discovery of novel inhibitors for a range of therapeutic targets.
Development of Advanced Flow Chemistry and Microreactor Methodologies for Analog Synthesis
The synthesis of libraries of related compounds, or analogs, is a cornerstone of medicinal chemistry research. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages in terms of speed, efficiency, and safety. thieme-connect.denih.gov
The development of advanced flow chemistry and microreactor methodologies for the synthesis of this compound analogs is a key area of future research. nih.govresearchgate.net These technologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Furthermore, the use of packed-bed reactors containing immobilized reagents or catalysts can streamline multi-step synthetic sequences, enabling the rapid generation of diverse compound libraries. thieme-connect.de
For instance, a flow-based system could be designed to sequentially perform the nucleophilic substitution of the chlorine atom with a variety of amines, alcohols, or thiols, followed by further modifications to the azepane ring. This automated approach would significantly accelerate the drug discovery process by providing a large number of distinct molecules for biological evaluation in a short period.
Addressing Unexplored Biological Targets through Rational Design and High-Throughput Screening (In Vitro)
The unique structural features of this compound make it a promising scaffold for targeting a wide range of biological entities. While pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties, the specific biological targets of this particular scaffold remain largely unexplored. researchgate.net
Rational drug design, guided by computational modeling and a deep understanding of protein structures, can be employed to design analogs of this compound that are predicted to bind to specific, unexplored biological targets. acs.org This could involve designing molecules that fit into the active site of a particular enzyme or that disrupt a key protein-protein interaction.
High-throughput screening (HTS) is another powerful tool for identifying novel biological activities. By screening large libraries of compounds against a panel of diverse biological assays, researchers can uncover unexpected "hits" that can then be further optimized. The amenability of the this compound scaffold to parallel synthesis makes it an ideal candidate for generating the large and diverse compound libraries required for successful HTS campaigns. The pyrimidine core itself is a promising scaffold for developing inhibitors of ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer. nih.gov
Predictive Modeling for Novel Applications of the Scaffold in Chemical Biology Tools
Predictive modeling and computational chemistry are playing an increasingly important role in modern chemical research. acs.org These tools can be used to predict the physicochemical properties, reactivity, and biological activity of molecules before they are even synthesized, thereby saving significant time and resources.
In the context of this compound, predictive modeling can be used to explore its potential applications as a chemical biology tool. For example, by modeling its interactions with different fluorescent dyes or affinity tags, researchers could design novel probes for visualizing and studying biological processes in living cells.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound analogs with their observed biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. The exploration of simple, yet novel, drug scaffolds like bicyclic azepanes has shown potential in neuropharmacology, highlighting the value of investigating unexplored chemical space. nih.gov
Sustainable Synthesis and Resource Efficiency in the Production of Related Compounds
The principles of green chemistry are becoming increasingly important in both academic and industrial settings. nih.gov The development of sustainable and resource-efficient methods for the synthesis of this compound and its derivatives is a critical area of future research. researchgate.net
This includes the use of environmentally benign solvents, the development of catalytic reactions that minimize waste, and the use of renewable starting materials. hilarispublisher.com For example, research into the synthesis of chloropyrimidines using reagents like N-chlorosuccinimide could offer a more sustainable alternative to traditional chlorinating agents. acs.org
Q & A
Q. What synthetic methodologies are reported for the preparation of 1-(6-Chloro-4-pyrimidinyl)azepane?
Methodological Answer: Synthesis often involves coupling chloropyrimidine derivatives with azepane precursors. For example, epoxide-opening reactions with azepane derivatives (e.g., 1-(oxiran-2-ylmethyl)azepane) can yield structurally similar compounds, as demonstrated using Varian Mercury-300 MHz NMR for characterization in DMSO–CCl4 mixtures . Multi-step protocols, such as those for chloro-pyrimidine intermediates (e.g., 6-chloro-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole), may involve nucleophilic substitution or cross-coupling reactions . Purification typically employs column chromatography, followed by spectroscopic validation.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H NMR in solvent systems like DMSO–CCl4 (1:3) resolves proton environments, with δ values referenced to residual DMSO-d6 signals (2.5 ppm) .
- Mass spectrometry (e.g., Exact Mass: 246.0252256) confirms molecular weight and fragmentation patterns .
- X-ray crystallography (as applied to 5-acetyl-4-(2-chlorophenyl)-dihydropyrimidin-2(1H)-one) determines stereochemistry and bond angles .
Q. What are the typical purity assessment protocols for this compound in synthetic chemistry?
Methodological Answer: Purity is assessed via HPLC (reversed-phase C18 columns) and TLC (silica gel plates). Quantitative analysis may use calibration curves from reference standards (e.g., USP-certified materials) . Residual solvents are quantified via GC-MS , while elemental analysis confirms C/H/N ratios.
Advanced Research Questions
Q. How does the azepane moiety influence the biological activity of chloropyrimidine derivatives?
Methodological Answer: Azepane rings enhance cytotoxicity and target selectivity. For example, azepane-containing compounds (e.g., A-azepanidammarandiene 5) showed broad-spectrum antitumor activity (growth inhibition: -15.72% to -82.08%) across 60 cancer cell lines . In 11β-HSD1 inhibition studies, azepane derivatives (e.g., compound 3e) improved enzyme inhibition (>95% at 1 μM) compared to piperidine analogs, likely due to conformational flexibility and improved binding pocket accommodation .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions arise from variables like cell line specificity (e.g., leukemia vs. solid tumors in ), assay conditions (e.g., serum concentration, incubation time), or compound stability . Researchers should:
Q. How can computational chemistry predict the binding modes of this compound to biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) uses X-ray crystallographic data (e.g., from ) to model interactions. Key steps:
- Prepare the protein structure (PDB ID) and ligand (SMILES string).
- Define binding pockets using GRID or SiteMap.
- Score poses using force fields (AMBER, CHARMM).
- Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability.
Q. What are key considerations for designing SAR studies on azepane-containing chloropyrimidines?
Methodological Answer:
- Substituent variation : Modify chlorine position (6-chloro vs. 4-chloro) or azepane substituents (e.g., methyl, fluoropentyl) to assess steric/electronic effects .
- Bioisosteric replacement : Replace pyrimidine with triazine (e.g., 1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane ) to evaluate scaffold flexibility.
- In vitro/in vivo correlation : Use pharmacokinetic profiling (e.g., LogP, solubility) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
